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Desoxythymidintriphosphat

DNA polymerase kinetics Substrate affinity dNTP selectivity

Desoxythymidintriphosphat (dTTP, 2′-deoxythymidine‑5′‑triphosphate) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) required for DNA replication, repair, and in vitro amplification. The molecule serves as the exclusive source of thymidine residues in DNA, pairing with adenine through Watson–Crick base pairing.

Molecular Formula C10H17N2O14P3
Molecular Weight 482.17 g/mol
CAS No. 1057-33-6
Cat. No. B085787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxythymidintriphosphat
CAS1057-33-6
Molecular FormulaC10H17N2O14P3
Molecular Weight482.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
InChIKeyHBKGWQBKINKICK-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desoxythymidintriphosphat (dTTP) – CAS 1057-33-6: Essential Canonical dNTP for DNA Synthesis, PCR, and Polymerase Studies


Desoxythymidintriphosphat (dTTP, 2′-deoxythymidine‑5′‑triphosphate) is one of the four canonical deoxyribonucleoside triphosphates (dNTPs) required for DNA replication, repair, and in vitro amplification. The molecule serves as the exclusive source of thymidine residues in DNA, pairing with adenine through Watson–Crick base pairing [1]. Commercial preparations are supplied as 100 mM aqueous solutions (pH 7.3–7.5) with ≥99 % purity by HPLC and are certified free of DNase, RNase, and human/E. coli DNA contaminants . The compound exhibits a characteristic UV absorption maximum at 267 nm (ε = 9,600 L mol⁻¹ cm⁻¹) . Note: The provided CAS 1057‑33‑6 is registered for the 3′‑triphosphate isomer; the widely used 5′‑triphosphate form carries CAS 365‑08‑2.

Why dTTP Cannot Be Routinely Replaced by dUTP or Other dNTPs: Kinetic, Enzymatic, and Purity Barriers


Although dUTP is often promoted as a drop‑in substitute for dTTP in PCR carry‑over prevention workflows, quantitative kinetic data reveal substantial discrimination against dUTP by multiple DNA polymerases, including DNA polymerase γ, Φ29 DNA polymerase, and wild‑type Taq polymerase [1]. In isothermal amplification systems driven by Bst DNA polymerase, dUTP substitution exceeding 50 % of total dTTP leads to severe inhibition, making full replacement impossible without engineered polymerase variants [2]. The other three canonical dNTPs (dATP, dCTP, dGTP) cannot replace dTTP because of strict base‑pairing specificity; any attempt to substitute them would abolish DNA synthesis fidelity entirely. Furthermore, dTTP is distinguishable from all other dNTPs by its unique UV spectral signature (λmax 267 nm, ε 9,600 L mol⁻¹ cm⁻¹), enabling unambiguous spectrophotometric identification and quantification in multi‑component mixtures .

Quantitative Differentiation Evidence for dTTP vs. dUTP and Other dNTPs


dTTP Exhibits 2.3–3‑Fold Lower Km than dUTP for DNA Polymerases γ and Φ29

Porcine liver DNA polymerase γ displays a Michaelis constant (Km) for dTTP of 0.4 µM, which is approximately 3‑fold lower than the Km for dUTP (1.1 µM), while Vmax values for the two substrates are very similar [1]. In a separate system, Φ29 DNA polymerase shows Km(dTTP) = 12.2 ± 1.3 nM versus Km(dUTP) = 28.2 ± 4.1 nM, a 2.3‑fold difference, and the catalytic efficiency ratio (kcat/Km) is 4.5 × 10⁻³ for dTTP compared with 1.9 × 10⁻³ for dUTP [2]. These data demonstrate that dTTP is the higher‑affinity substrate for polymerases from both eukaryotic and bacteriophage sources.

DNA polymerase kinetics Substrate affinity dNTP selectivity

DNA Polymerase γ Incorporates 3‑Fold More dTMP than dUMP Under Equimolar Competition

When DNA polymerase γ is presented with equimolar concentrations of dTTP and dUTP, approximately 3‑times more thymidine residues are incorporated into nascent DNA than uracil residues [1]. This discrimination is further amplified at reduced dUTP concentrations. The preferential incorporation of dTMP over dUMP was confirmed across multiple template‑primer systems, including poly(dA)·oligo(dT), poly(rA)·oligo(dT), and poly(dA‑dT).

Nucleotide competition DNA replication fidelity dTTP vs dUTP

Wild‑Type Taq DNA Polymerase Requires 2–3‑Fold Excess dUTP to Match dTTP Incorporation Efficiency

In contrast to dTTP, wild‑type Taq DNA polymerase exhibits a substantially lower incorporation rate for dUTP, necessitating a 2‑ to 3‑fold molar excess of dUTP (e.g., dATP:dGTP:dCTP:dUTP = 1:1:1:2 or 1:1:1:3) to achieve amplification efficiencies comparable to those obtained with equimolar dNTP mixtures containing dTTP [1]. This kinetic penalty limits the utility of standard dUTP‑based carry‑over prevention systems when using unmodified Taq polymerase.

Taq polymerase PCR efficiency dUTP carryover prevention

Bst DNA Polymerase Tolerates at Most 50 % dTTP Replacement by dUTP in Isothermal Amplification

Standard Bst DNA polymerase, the workhorse enzyme for loop‑mediated isothermal amplification (LAMP) and other isothermal methods, cannot fully substitute dTTP with dUTP. Replacement of more than 50 % of dTTP in the reaction mix causes significant inhibition of the amplification reaction [1]. Full dUTP compatibility requires specialized engineered polymerase variants .

Isothermal amplification LAMP Bst polymerase dUTP compatibility

Unique UV Spectral Signature Enables Unambiguous dTTP Identification and Quantification in dNTP Mixtures

Among the four canonical dNTPs, dTTP possesses a distinct absorption maximum at 267 nm with a molar extinction coefficient of 9,600 L mol⁻¹ cm⁻¹ . This clearly separates dTTP from dATP (λmax 259 nm, ε 15,200), dGTP (λmax 253 nm, ε 13,700), and dCTP (λmax 271 nm, ε 9,300). The spectral resolution allows direct concentration verification and purity assessment of dTTP in single‑wavelength or diode‑array HPLC analysis without interference from co‑eluting dNTPs.

UV spectrophotometry dNTP quantification Quality control

High‑Impact Application Scenarios for dTTP (CAS 1057-33-6) Driven by Quantitative Differentiation Evidence


High‑Fidelity PCR and Quantitative Real‑Time PCR (qPCR) Requiring Accurate dNTP Stoichiometry

In high‑fidelity and quantitative PCR applications, the superior substrate affinity of dTTP (Km 0.4 µM for DNA pol γ, Km 12.2 nM for Φ29 pol [1]) ensures efficient and complete incorporation of thymidine residues at standard equimolar dNTP concentrations. Substituting dTTP with dUTP demands a 2–3‑fold molar excess of the analog to compensate for the lower incorporation rate of wild‑type Taq [2], which disrupts the balanced dNTP pool and can cause polymerase pausing, misincorporation, and reduced amplification fidelity.

Loop‑Mediated Isothermal Amplification (LAMP) for Point‑of‑Care Diagnostics

LAMP and related isothermal amplification methods rely on Bst DNA polymerase, which tolerates at most 50 % replacement of dTTP by dUTP before severe reaction inhibition occurs [3]. dTTP is therefore the only fully compatible thymidine nucleotide for standard Bst‑based assays, making it the mandatory procurement choice for diagnostic developers who cannot switch to premium‑priced engineered polymerases .

DNA Replication Fidelity Studies and Nucleotide-Affinity Assays

In experiments designed to quantify the fidelity of DNA polymerases or to measure nucleotide–enzyme binding affinities, dTTP must be used in place of dUTP because DNA polymerase γ incorporates approximately 3‑fold more dTMP than dUMP under equimolar competition [4]. Using dUTP would systematically underestimate the incorporation of thymidine‑equivalent residues, invalidating kinetic models and fidelity calculations.

UV‑Based Quality Control and In‑House Purity Verification of dNTP Stocks

The unique spectral signature of dTTP (λmax 267 nm, ε 9,600 L mol⁻¹ cm⁻¹) distinguishes it from dATP, dCTP, and dGTP . This enables laboratories to perform rapid, single‑wavelength concentration checks and cross‑contamination screening of dTTP stock solutions without the need for chromatographic separation, reducing quality‑control turnaround time and preventing downstream experimental failures due to degraded or mis‑identified nucleotide aliquots.

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